molecular formula C9H12N2O5 B2369502 3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid CAS No. 1466827-81-5

3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid

Cat. No. B2369502
M. Wt: 228.204
InChI Key: AKTWPBONCVUKAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid” is a chemical compound with the molecular formula C9H12N2O5 and a molecular weight of 228.204. It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The InChI code for “3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid” is 1S/C9H12N2O5/c12-6(3-4-8(14)15)10-5-1-2-7(13)11-9(5)16/h5H,1-4H2,(H,10,12)(H,14,15)(H,11,13,16) . This code provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid” is a powder at room temperature . .

Scientific Research Applications

Summary of the Application

“3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid” is used as a raw material in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives . These compounds are designed to suppress indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) activities, which is a monomeric enzyme containing heme. The excessive activation of IDO1 has been shown to be closely related to the pathogenesis of cancer and other diseases .

Methods of Application or Experimental Procedures

The compounds were synthesized through several step reactions of substitution, click reaction, and addition reaction . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS . To demonstrate the inhibitory effect of the designed compounds against IDO1, HeLa cells were seeded at 50,000–60,000 cells per well into a 96-well plate in 100 μL of Dulbecco’s modified Eagle’s medium, which is a complete growth medium for 12–18 h .

Results or Outcomes Obtained

The compounds were found to be capable of suppressing IDO1 activities in in vitro experiments . The inhibitory activity of one of the compounds, referred to as 5b, reached a significant level .

Application in Drug Development

Summary of the Application

“3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid” is used as a raw material in the development of protease degradation drugs . The molecular structure of pomalidomide, which includes “3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid”, is usually used as the ligand for E3 ligase in PROTAC production .

Methods of Application or Experimental Procedures

The compounds were synthesized through several step reactions of substitution, click reaction, and addition reaction . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS .

Results or Outcomes Obtained

The compounds were found to be capable of suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments . The inhibitory activity of one of the compounds, referred to as 5b, reached a significant level .

Application in Formulation Development

Summary of the Application

“3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid” is used in the development of formulations, processes, and solid forms relating to salts of and solid forms comprising free base or salts .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not provided in the source .

Results or Outcomes Obtained

The specific results or outcomes obtained for this application are not provided in the source .

Application in Antibody Research

Summary of the Application

“3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid” is used in the development of antibodies to TNF. It has been found to completely block silica-induced lung fibrosis in mice .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not provided in the source .

Results or Outcomes Obtained

The specific results or outcomes obtained for this application are not provided in the source .

Application in the Preparation of Substituted Isoindolines

Summary of the Application

“3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid” is used in the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines. These compounds are useful for preventing or treating diseases or conditions related to an abnormally high level or activity of TNF .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not provided in the source .

Results or Outcomes Obtained

The specific results or outcomes obtained for this application are not provided in the source .

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . Always handle chemicals with appropriate safety measures.

properties

IUPAC Name

4-[(2,6-dioxopiperidin-3-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5/c12-6(3-4-8(14)15)10-5-1-2-7(13)11-9(5)16/h5H,1-4H2,(H,10,12)(H,14,15)(H,11,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTWPBONCVUKAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid

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